molecular formula C22H14Br2ClN3O6 B11554857 4-bromo-2-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

4-bromo-2-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

Cat. No.: B11554857
M. Wt: 611.6 g/mol
InChI Key: WQJZUPBCGBSNFJ-KBKYJPHKSA-N
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Description

4-BROMO-2-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and nitro functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE typically involves multiple steps, including halogenation, acylation, and condensation reactions. The process begins with the bromination of 2-chlorophenol to produce 4-bromo-2-chlorophenol

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE undergoes various chemical reactions, including:

    Substitution Reactions: The presence of bromine and chlorine atoms makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The nitro group can undergo reduction to form amino derivatives, while the phenolic groups can be oxidized under specific conditions.

    Condensation Reactions: The compound can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include substituted phenols, amino derivatives, and various condensation products, depending on the specific reaction pathway.

Scientific Research Applications

4-BROMO-2-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-BROMO-2-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the halogen atoms can influence the compound’s binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-BROMO-2-[(E)-{[2-(2-BROMO-4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the nitro group, provides a versatile platform for various chemical transformations and potential therapeutic applications.

Properties

Molecular Formula

C22H14Br2ClN3O6

Molecular Weight

611.6 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C22H14Br2ClN3O6/c23-15-3-7-19(34-22(30)13-1-5-17(6-2-13)28(31)32)14(9-15)11-26-27-21(29)12-33-20-8-4-16(25)10-18(20)24/h1-11H,12H2,(H,27,29)/b26-11+

InChI Key

WQJZUPBCGBSNFJ-KBKYJPHKSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Br)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Br)[N+](=O)[O-]

Origin of Product

United States

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